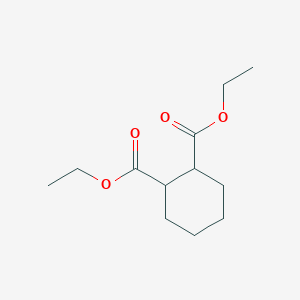

Diethyl cyclohexane-1,2-dicarboxylate

描述

属性

IUPAC Name |

diethyl cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906103 | |

| Record name | Diethyl cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-59-7 | |

| Record name | 1,2-Diethyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane-1,2-dicarboxylic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl hexahydrophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10138-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl cyclohexane-1,2-dicarboxylate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on diethyl cyclohexane-1,2-dicarboxylate, a significant compound in various chemical and pharmaceutical applications. This document details its chemical and physical properties, synthesis methodologies, and metabolic pathways, presenting data in a clear and accessible format for laboratory and development settings.

Core Properties and Identification

This compound is a diester of cyclohexane-1,2-dicarboxylic acid. It exists as different stereoisomers, which may have distinct properties and applications. The general, unspecified form is most commonly referenced by the primary CAS number.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 10138-59-7[1][2] |

| cis-isomer CAS | 17351-07-4 |

| trans-isomer CAS | 17351-22-3[3] |

| Molecular Formula | C₁₂H₂₀O₄[1][2] |

| IUPAC Name | This compound[1][4] |

| Synonyms | Diethyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid diethyl ester[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 228.28 g/mol [1][2] |

| Appearance | Colorless to nearly colorless liquid[2] |

| Boiling Point | 135 °C at 11 mmHg[2] |

| 119 °C at 4 mmHg (cis-isomer) | |

| Flash Point | 82 °C[2] |

| Specific Gravity | 1.06 (20/20) (cis-isomer) |

| Refractive Index | 1.46 (cis-isomer) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, most commonly via the hydrogenation of the corresponding aromatic diester.

Experimental Protocol: Catalytic Hydrogenation of Diethyl cis-Δ⁴-tetrahydrophthalate

This protocol describes the synthesis of diethyl cis-hexahydrophthalate.

Materials:

-

Diethyl cis-Δ⁴-tetrahydrophthalate (1 mole, 226 g)

-

Adams platinum oxide catalyst (0.5 g)

-

Commercial absolute ethanol (20 mL for catalyst preparation, 10 mL for rinsing)

-

Low-pressure catalytic hydrogenation apparatus

-

500-mL Pyrex centrifuge bottle

-

Hydrogen gas

Procedure:

-

In a 500-mL Pyrex centrifuge bottle, place 0.5 g of Adams platinum oxide catalyst and 20 mL of commercial absolute ethanol.

-

Connect the bottle to a calibrated low-pressure hydrogen tank.

-

Evacuate the bottle and then fill it with hydrogen. Repeat this process twice.

-

Introduce hydrogen into the system until the pressure reaches 1-2 atmospheres (15-30 lb).

-

Shake the bottle for 20-30 minutes to reduce the platinum oxide.

-

Stop the shaker, evacuate the bottle, and admit air.

-

Add 226 g (1 mole) of diethyl cis-Δ⁴-tetrahydrophthalate to the bottle. Use an additional 10 mL of absolute ethanol to rinse the container used for weighing the ester and add it to the reaction mixture.

-

Reconnect the bottle to the hydrogenation apparatus, evacuate, and fill with hydrogen twice.

-

Introduce hydrogen to a pressure of 25-30 lb and shake the mixture.

-

The reduction is typically complete within a short period. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, the resulting diethyl cis-hexahydrophthalate can be purified by distillation under reduced pressure. The product has a boiling point of 129–131°C at 5 mmHg.[5]

Chemical Reactions and Metabolic Fate

This compound undergoes typical ester reactions. In biological systems, it is expected to be metabolized through hydrolysis.

Key Chemical Reactions:

-

Hydrolysis: In the presence of an acid or base catalyst, it hydrolyzes to form cyclohexane-1,2-dicarboxylic acid and ethanol.[2]

-

Transesterification: It can react with other alcohols to form different esters.[2]

-

Reduction: It can be reduced to the corresponding diol.[2]

Metabolic Pathway

While specific signaling pathways for this compound are not extensively documented, the metabolism of structurally related compounds, such as di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), provides a likely model. The primary metabolic step is the hydrolysis of the ester bonds by esterases, primarily in the liver. This process yields the monoester and subsequently the dicarboxylic acid, along with the corresponding alcohol. These metabolites are then typically conjugated and excreted. The monoester metabolite of DINCH, MINCH, has been shown to be a potent agonist of PPAR-α, suggesting that the metabolites of this compound could also interact with metabolic signaling pathways, particularly those involved in lipid metabolism.[6][7]

References

- 1. This compound|For Research [benchchem.com]

- 2. Buy this compound | 10138-59-7 [smolecule.com]

- 3. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) alters transcriptional profiles, lipid metabolism and behavior in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Diethyl cyclohexane-1,2-dicarboxylate. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and General Properties

This compound, also known by synonyms such as Diethyl hexahydrophthalate, is a dicarboxylic acid ester. It is a colorless to nearly colorless liquid at room temperature.[1] Its primary applications are as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a plasticizer in polymer formulations.[1]

Molecular Structure:

-

Molecular Weight: 228.29 g/mol [1]

-

InChI: InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3[2][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Notes |

| Molecular Weight | 228.29 g/mol | [1] |

| Boiling Point | 135 °C | at 11 mmHg[1] |

| Appearance | Colorless to almost colorless liquid | at room temperature[1] |

| XLogP3 | 2.2 | A measure of lipophilicity.[2][5] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard methods applicable to liquid organic compounds like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of high-boiling liquids is often determined under reduced pressure to prevent decomposition.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Place a small volume of this compound into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

-

Begin heating the distillation flask gently using a heating mantle.

-

Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[6]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a hydrometer.

Using a Pycnometer:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.[7]

Using a Hydrometer:

-

Pour a sufficient amount of this compound into a graduated cylinder.

-

Gently lower a calibrated hydrometer into the liquid, allowing it to float freely.

-

Read the density value from the scale on the hydrometer at the point where the liquid surface meets the stem.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the substance and is a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.[8]

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically at 20°C or 25°C.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the instrument's scale.[8][9]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation.

Qualitative Solubility Testing:

-

Place a small, measured amount (e.g., 0.1 mL) of this compound into a series of test tubes.

-

To each test tube, add a small, incremental volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).

-

After each addition, vortex or shake the test tube vigorously for a set period (e.g., 30 seconds).

-

Visually observe whether the ester dissolves completely, is partially soluble, or is insoluble. Record the observations.[10]

Quantitative Solubility Testing (Shake-Flask Method):

-

Prepare saturated solutions of this compound in various solvents by adding an excess amount of the ester to a known volume of each solvent in sealed flasks.

-

Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved portion to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Determine the concentration of the dissolved ester in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the ester in that solvent at that temperature.[11][12]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.

References

- 1. Buy this compound | 10138-59-7 [smolecule.com]

- 2. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 5. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 8. matestlabs.com [matestlabs.com]

- 9. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Diethyl Cyclohexane-1,2-dicarboxylate

This guide provides core physicochemical properties of Diethyl Cyclohexane-1,2-dicarboxylate, a compound relevant to researchers, scientists, and drug development professionals.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₀O₄ | [1][2][3][4][5] |

| Molecular Weight | ~228.28 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 10138-59-7 | [1][3][4][5] |

| Synonyms | Diethyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid diethyl ester | [1][2][3][4][5] |

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The provided information is based on established chemical data.

References

- 1. Buy this compound | 10138-59-7 [smolecule.com]

- 2. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 4. CAS # 10138-59-7, this compound, 1,2-Cyclohexanedicarboxylic acid diethyl ester - chemBlink [chemblink.com]

- 5. chemscene.com [chemscene.com]

- 6. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of diethyl cyclohexane-1,2-dicarboxylate, a molecule with significant applications in chemical synthesis and drug development. Understanding the nuanced NMR spectra of its stereoisomers, cis and trans, is crucial for structural elucidation, purity assessment, and quality control in these fields. This document outlines the expected spectral features, provides a standardized experimental protocol for sample analysis, and presents the structural basis for the observed spectroscopic data.

Introduction to Stereoisomerism and its Spectroscopic Signature

This compound exists as two primary stereoisomers: cis and trans. The relative orientation of the two ester groups on the cyclohexane ring profoundly influences the chemical environment of the constituent protons. This difference in stereochemistry gives rise to distinct ¹H NMR spectra, allowing for the unambiguous identification and quantification of each isomer. The cyclohexane ring in both isomers can exist in various conformations, primarily chair forms, which further influences the observed chemical shifts and coupling constants of the ring protons.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR spectral data for the cis and trans isomers of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of related cyclohexane derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Data for trans-Diethyl Cyclohexane-1,2-dicarboxylate

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| O-CH₂ (Ethyl) | ~ 4.1 | Quartet | ~ 7.1 | 4H |

| CH (Ring, C1 & C2) | ~ 2.5 - 2.8 | Multiplet | - | 2H |

| CH₂ (Ring) | ~ 1.2 - 2.2 | Multiplet | - | 8H |

| CH₃ (Ethyl) | ~ 1.2 | Triplet | ~ 7.1 | 6H |

Table 2: Predicted ¹H NMR Data for cis-Diethyl Cyclohexane-1,2-dicarboxylate

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| O-CH₂ (Ethyl) | ~ 4.1 | Quartet | ~ 7.1 | 4H |

| CH (Ring, C1 & C2) | ~ 2.7 - 3.0 | Multiplet | - | 2H |

| CH₂ (Ring) | ~ 1.3 - 1.9 | Multiplet | - | 8H |

| CH₃ (Ethyl) | ~ 1.2 | Triplet | ~ 7.1 | 6H |

Experimental Protocol for ¹H NMR Analysis

This section details a standardized protocol for the acquisition of high-quality ¹H NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound due to its excellent dissolving power and minimal interference in the proton spectrum. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ may also be used depending on the specific experimental requirements.[1][2]

-

Concentration: Prepare a solution by dissolving approximately 5-25 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent. For samples of unknown concentration, a starting point of one drop for liquids is a reasonable guideline.[1]

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any solid particles. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

2. NMR Spectrometer Parameters

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for routine analysis.

-

Number of Scans: Typically, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.

-

-

Processing Parameters:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Structural Interpretation and Signal Assignment

The distinct stereochemistry of the cis and trans isomers leads to predictable differences in their ¹H NMR spectra. The following diagram illustrates the relationship between the molecular structure and the expected NMR signals.

Caption: Relationship between the stereoisomers of this compound and their ¹H NMR spectral features.

In the trans isomer, the two ester groups can adopt a diequatorial conformation, which is generally the most stable. This leads to distinct axial and equatorial protons on the cyclohexane ring, resulting in a more complex pattern of multiplets for the ring protons. In the cis isomer, one ester group is axial and the other is equatorial in the most stable chair conformation. This difference in the spatial arrangement of the bulky ester groups alters the magnetic shielding of the neighboring ring protons, leading to different chemical shifts compared to the trans isomer. The methine protons (CH at C1 and C2) are particularly sensitive to this stereochemical change and are expected to appear at slightly different chemical shifts in the two isomers. The ethyl groups, being further from the stereogenic centers, are expected to show less significant differences in their chemical shifts between the isomers.

References

In-Depth FT-IR Spectral Analysis of Diethyl Cyclohexane-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of Diethyl cyclohexane-1,2-dicarboxylate. Aimed at researchers, scientists, and drug development professionals, this document details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and summarizes the key spectral data in a clear, tabular format.

This compound is a diester of cyclohexane-1,2-dicarboxylic acid with the molecular formula C12H20O4.[1][2] Its structure, featuring a cyclohexane ring and two ethyl ester functional groups, gives rise to a characteristic infrared spectrum that is useful for its identification and characterization. This guide will delve into the interpretation of its FT-IR spectrum, providing a foundational understanding for its application in various scientific fields, including chemical synthesis and polymer science.[1]

Key FT-IR Spectral Features of Esters

The FT-IR spectrum of an ester is dominated by intense absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[3][4] For saturated aliphatic esters like this compound, the C=O stretching vibration typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹.[5] Additionally, two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[3] The presence of C-H bonds in the cyclohexane ring and ethyl groups will also be evident from stretching and bending vibrations.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted key vibrational modes and their corresponding expected wavenumber ranges for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ hybridized) | -CH₂-, -CH₃ | 2980 - 2850 | Strong |

| C=O Stretch (Ester) | -C(=O)O- | 1750 - 1735 | Strong |

| CH₂ Scissoring (Bending) | -CH₂- | ~1465 | Medium |

| CH₃ Asymmetric Bending | -CH₃ | ~1450 | Medium |

| CH₃ Symmetric Bending (Umbrella) | -CH₃ | ~1375 | Medium |

| C-O Stretch (Acyl-oxygen) | -C(=O)-O- | 1250 - 1150 | Strong |

| C-O Stretch (Alkyl-oxygen) | -O-CH₂- | 1150 - 1000 | Strong |

Experimental Protocols for FT-IR Analysis

The acquisition of an FT-IR spectrum for a liquid sample such as this compound can be performed using several methods. The two most common are Attenuated Total Reflectance (ATR) and the liquid film transmission method.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is often the simplest and most rapid method for obtaining an FT-IR spectrum of a liquid.

-

Instrument and Accessory Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Install a clean and dry ATR accessory, typically equipped with a diamond or zinc selenide crystal.[3]

-

-

Background Spectrum Acquisition:

-

With the clean ATR crystal exposed to the ambient air, collect a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a dry tissue to ensure all residue is removed.[5]

-

Protocol 2: Liquid Film Transmission FT-IR Spectroscopy

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

-

Instrument and Accessory Preparation:

-

Ensure the FT-IR spectrometer is ready for measurement.

-

Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr).[5] Handle them by the edges to avoid transferring moisture and oils from your fingers.

-

-

Background Spectrum Acquisition:

-

Place the empty sample holder into the spectrometer's sample compartment and collect a background spectrum.

-

-

Sample Preparation:

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film without air bubbles.[5]

-

-

Sample Spectrum Acquisition:

-

Mount the salt plate assembly in the sample holder and place it in the spectrometer.

-

Acquire the FT-IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous isopropanol) and a soft tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.[5]

-

Visualization of Key Structural-Spectral Relationships

The following diagram illustrates the connection between the primary functional groups within this compound and their characteristic regions of absorption in the infrared spectrum.

Summary

The FT-IR spectrum of this compound is distinguished by a strong carbonyl absorption band around 1750-1735 cm⁻¹ and prominent C-O stretching bands in the 1250-1000 cm⁻¹ region, which are characteristic of a saturated ester. Additional absorptions corresponding to C-H stretching and bending vibrations from the cyclohexane and ethyl moieties are also present. The experimental protocols outlined, utilizing either ATR or transmission techniques, provide reliable methods for obtaining high-quality spectra for identification, purity assessment, and further research in various scientific and industrial applications.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass Spectrometry of Diethyl Cyclohexane-1,2-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Diethyl cyclohexane-1,2-dicarboxylate, a compound of interest in various chemical and pharmaceutical research fields. This document details its mass spectral data, outlines a typical experimental protocol for its analysis, and visualizes its characteristic fragmentation pathway.

Introduction

This compound (C12H20O4, Molar Mass: 228.28 g/mol ) is a diester of cyclohexanedicarboxylic acid.[1][2][3] Its structural elucidation and quantification are crucial in many applications, and mass spectrometry, particularly coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for this purpose.[4][5] This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is compiled from publicly available spectral databases.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 58.71 | [C2H3O]+ or [C3H7]+ |

| 67 | 29.57 | [C5H7]+ |

| 81 | 99.99 | [C6H9]+ |

| 109 | 27.93 | [C7H9O]+ |

| 129 | --- | [M-C2H5O-CO-C2H4]+ |

| 154 | --- | [M-C2H5OH-C2H5O]+ |

| 183 | 50.97 | [M-OC2H5]+ |

Data sourced from NIST and PubChem databases. Note that relative intensities can vary slightly between different instruments and experimental conditions.[2][6]

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a typical experimental protocol.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.

-

Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

The following diagram illustrates the general workflow for GC-MS analysis.

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for esters. The molecular ion (m/z 228) is often of low abundance or not observed. The primary fragmentation involves the loss of an ethoxy group (-OC2H5) to form the stable acylium ion at m/z 183.[6] Subsequent losses of ethylene and carbon monoxide can occur. The base peak at m/z 81 corresponds to the cyclohexenyl cation, formed through a retro-Diels-Alder-type fragmentation of the cyclohexane ring.

The proposed fragmentation pathway is visualized in the following diagram:

Conclusion

This guide has provided a detailed overview of the mass spectrometry of this compound. The presented data, protocols, and fragmentation pathway can serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug development, and quality control. The combination of GC for separation and MS for detection and identification offers a robust method for the analysis of this and related compounds.

References

- 1. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 2. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Diethyl Cyclohexane-1,2-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyclohexane-1,2-dicarboxylate, also known as diethyl hexahydrophthalate, is a dicarboxylic acid ester. Its molecular formula is C₁₂H₂₀O₄, and it has a molecular weight of approximately 228.28 g/mol .[1][2][3] This compound is a colorless to almost colorless liquid at room temperature.[2] Due to its chemical structure, featuring two ester functional groups attached to a cyclohexane ring, it finds applications as a plasticizer in polymer formulations and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Diethyl Ether | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Soluble |

Note: This table is based on general chemical principles. Experimental verification is required for precise quantitative data.

Experimental Protocols

To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol should be followed. Below is a detailed methodology for determining the solubility of liquid this compound in an organic solvent at a specific temperature.

Protocol: Determination of Solubility by the Isothermal Saturation Method

1. Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate; analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

3. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible at the bottom of the vials, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents) or Chromatographic Analysis:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the volumetric flask again. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Method (GC/HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated GC or HPLC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the solvent used.

-

4. Data Reporting:

-

Report the average solubility value from at least three replicate experiments, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

Mandatory Visualization

The synthesis of this compound typically involves a two-step process starting from diethyl cis-Δ⁴-tetrahydrophthalate. The first step is the esterification of cis-Δ⁴-tetrahydrophthalic anhydride, followed by the hydrogenation of the double bond.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of Diethyl Cyclohexane-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the cis and trans isomers of diethyl cyclohexane-1,2-dicarboxylate, tailored for researchers, scientists, and professionals in drug development. This document details the synthesis, stereochemistry, and physicochemical properties of these isomers, presenting data in a structured format for ease of comparison. Detailed experimental protocols and visual diagrams of key processes are also included to facilitate understanding and practical application.

Introduction

This compound is a diester of cyclohexanedicarboxylic acid. The stereochemistry of the two ester groups relative to the cyclohexane ring gives rise to two diastereomers: cis, where the ester groups are on the same side of the ring, and trans, where they are on opposite sides. The spatial arrangement of these functional groups significantly influences the physical, chemical, and biological properties of the molecules. Understanding and controlling the stereochemistry is crucial in various applications, including their use as plasticizers and as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In the cis isomer, one ester group must occupy an axial position while the other is equatorial (a,e) or vice-versa (e,a). These two chair conformations are enantiomeric and rapidly interconvert at room temperature. In the more stable conformation of the trans isomer, both ester groups can occupy equatorial positions (e,e), leading to lower steric hindrance compared to the diaxial conformation (a,a). This inherent stability difference is a key factor in the synthesis and separation of the two isomers.

Synthesis of Cis and Trans Isomers

The synthesis of the specific isomers typically involves stereoselective reactions, often starting from precursors with defined stereochemistry.

Synthesis of Diethyl cis-Cyclohexane-1,2-dicarboxylate

The cis isomer is readily prepared by the catalytic hydrogenation of diethyl cis-4-cyclohexene-1,2-dicarboxylate. The cis configuration of the starting material is retained during the hydrogenation process.

Synthesis of Diethyl trans-Cyclohexane-1,2-dicarboxylate

The trans isomer can be synthesized through a similar hydrogenation of the corresponding trans unsaturated precursor. Alternatively, the thermodynamically more stable trans isomer can be obtained by the epimerization of the cis isomer under basic conditions.

Experimental Protocols

Synthesis of Diethyl cis-Cyclohexane-1,2-dicarboxylate

This protocol is adapted from Organic Syntheses.[1]

Procedure:

-

In a high-pressure hydrogenation apparatus, dissolve diethyl cis-4-cyclohexene-1,2-dicarboxylate (1 mole) in absolute ethanol.

-

Add a catalytic amount of platinum oxide (Adam's catalyst).

-

Pressurize the vessel with hydrogen gas to approximately 3-4 atmospheres.

-

Shake the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Release the pressure and filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield diethyl cis-cyclohexane-1,2-dicarboxylate.

Synthesis of Diethyl trans-Cyclohexane-1,2-dicarboxylate via Epimerization

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol.

-

To this solution, add diethyl cis-cyclohexane-1,2-dicarboxylate.

-

Heat the mixture to reflux and maintain for several hours to allow for epimerization to the more stable trans isomer.

-

After cooling, neutralize the mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Separation and Purification of Isomers

A mixture of cis and trans isomers can be separated using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), leveraging the differences in their physical properties and interactions with the stationary phase.

Data Presentation

Physical Properties

| Property | Diethyl cis-cyclohexane-1,2-dicarboxylate | Diethyl trans-cyclohexane-1,2-dicarboxylate |

| Molecular Formula | C₁₂H₂₀O₄ | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol [2] | 228.28 g/mol [3] |

| Boiling Point | 130-132 °C at 9 mmHg[1] | 104 °C at unspecified pressure |

| Refractive Index (n_D^25) | 1.4508–1.4510[1] | 1.4460-1.4500 |

Spectroscopic Data

The primary method for distinguishing between the cis and trans isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the ester groups lead to distinct chemical shifts and coupling constants for the protons and carbons in the cyclohexane ring.

¹H NMR Spectroscopy:

-

Cis Isomer: Due to the (a,e) conformation, the methine protons (CH-COOEt) will exhibit different chemical shifts and coupling patterns.

-

Trans Isomer: In the preferred (e,e) conformation, the two methine protons are chemically equivalent, leading to a simpler spectrum in that region compared to the cis isomer.

¹³C NMR Spectroscopy:

-

The number of unique carbon signals can help in distinguishing the isomers. In the trans isomer with C₂ symmetry (in the e,e conformation), there will be fewer signals compared to the less symmetric cis isomer.

| Isomer | ¹H NMR (Predicted, δ ppm) | ¹³C NMR (Predicted, δ ppm) |

| Cis | ~4.1 (q, 4H, OCH₂), ~2.8 (m, 2H, CH-CO), ~1.2-2.0 (m, 8H, ring CH₂), ~1.2 (t, 6H, CH₃) | ~174 (C=O), ~60 (OCH₂), ~45 (CH-CO), ~25-30 (ring CH₂), ~14 (CH₃) |

| Trans | ~4.1 (q, 4H, OCH₂), ~2.5 (m, 2H, CH-CO), ~1.2-2.2 (m, 8H, ring CH₂), ~1.2 (t, 6H, CH₃) | ~175 (C=O), ~60 (OCH₂), ~48 (CH-CO), ~26-32 (ring CH₂), ~14 (CH₃) |

Note: The predicted NMR data is based on general chemical shift ranges and the expected influence of stereochemistry. Actual values may vary depending on the solvent and experimental conditions.

Conclusion

The cis and trans isomers of this compound possess distinct stereochemical and physical properties that are a direct consequence of the spatial orientation of their ester functional groups. The synthetic routes to these isomers are well-established, with the cis isomer being formed under kinetic control and the trans isomer being the thermodynamically favored product. Their separation and characterization are readily achieved by standard analytical techniques, particularly NMR spectroscopy. A thorough understanding of the properties and synthesis of these isomers is essential for their effective application in research and industry.

References

An In-depth Technical Guide to the Stereoisomerism of Diethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyclohexane-1,2-dicarboxylate, a key organic intermediate, exhibits complex stereoisomerism due to the presence of two stereocenters on a cyclohexane ring. This guide provides a comprehensive overview of its stereoisomers, including their synthesis, separation, and characterization. Detailed experimental protocols for synthesis and analysis are provided, along with a thorough discussion of the conformational analysis of the cis- and trans-isomers. Quantitative data is presented in tabular format for easy comparison, and key concepts are visualized using logical diagrams.

Introduction to the Stereoisomerism of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to three possible stereoisomers: a meso compound (the cis-isomer) and a pair of enantiomers (the trans-isomers).

-

cis-Diethyl Cyclohexane-1,2-dicarboxylate: In this isomer, the two ester groups are on the same side of the cyclohexane ring. Due to a plane of symmetry, the cis-isomer is a meso compound and is achiral.

-

trans-Diethyl Cyclohexane-1,2-dicarboxylate: In this isomer, the two ester groups are on opposite sides of the ring. The trans-isomer is chiral and exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers.

The stereochemistry of these isomers significantly influences their physical properties and chemical reactivity. Understanding and controlling this stereoisomerism is crucial in various applications, including the synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data of Stereoisomers

| Property | cis-Isomer | trans-Isomer |

| Molecular Formula | C₁₂H₂₀O₄ | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol | 228.28 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 135 °C at 11 mmHg | 104 °C at 1.1 mmHg |

| Density | 1.06 g/cm³ | 1.04 g/cm³ |

| Refractive Index | 1.4605–1.4610 at 25 °C | 1.45 (approx.) |

Conformational Analysis

The stereochemical outcomes are best understood by considering the chair conformations of the cyclohexane ring.

cis-Isomer

The cis-isomer exists as a rapidly equilibrating mixture of two chair conformations. In one conformation, one ester group is axial and the other is equatorial. In the ring-flipped conformation, the axial group becomes equatorial and vice-versa. These two conformations are enantiomeric but interconvert rapidly at room temperature, rendering the bulk sample achiral.

Conformational equilibrium of the cis-isomer.

trans-Isomer

The trans-isomer can exist in two chair conformations: one with both ester groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form. Therefore, the trans-isomer predominantly exists in the diequatorial conformation. The (1R,2R) and (1S,2S) enantiomers are non-superimposable mirror images of each other.

Conformational equilibrium of a trans-enantiomer.

Experimental Protocols

Synthesis of cis-Diethyl Cyclohexane-1,2-dicarboxylate

The cis-isomer is readily synthesized by the catalytic hydrogenation of diethyl cis-4-cyclohexene-1,2-dicarboxylate.

Materials:

-

Diethyl cis-4-cyclohexene-1,2-dicarboxylate

-

Absolute ethanol

-

Adams catalyst (Platinum oxide, PtO₂)

-

Hydrogen gas

-

Low-pressure catalytic hydrogenation apparatus

Procedure:

-

In a 500-mL pressure bottle, place 0.5 g of Adams catalyst and 20 mL of absolute ethanol.

-

Connect the bottle to a low-pressure hydrogen tank and evacuate and fill with hydrogen twice.

-

Admit hydrogen to a pressure of 1-2 atmospheres and shake the apparatus for 20-30 minutes to pre-reduce the catalyst.

-

Stop the shaker, evacuate the bottle, and admit air.

-

Add 226 g (1 mole) of diethyl cis-4-cyclohexene-1,2-dicarboxylate to the bottle, rinsing the weighing container with 10 mL of absolute ethanol and adding it to the reaction mixture.

-

Reconnect the bottle to the hydrogenation apparatus, evacuate, and fill with hydrogen twice.

-

Admit hydrogen to a pressure of 25-30 psi and shake the mixture. Hydrogen uptake should be complete in about 30-60 minutes.

-

After the reaction is complete, vent the hydrogen, and filter the mixture to remove the catalyst.

-

The filtrate is then purified by distillation under reduced pressure to yield diethyl cis-cyclohexane-1,2-dicarboxylate.

Workflow for the synthesis of the cis-isomer.

Synthesis of trans-Diethyl Cyclohexane-1,2-dicarboxylate

The trans-isomer is typically prepared by the esterification of trans-1,2-cyclohexanedicarboxylic acid. To obtain the enantiomerically pure esters, the racemic trans-dicarboxylic acid must first be resolved.

Part A: Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid A common method for resolving the racemic acid is through the formation of diastereomeric salts with a chiral amine, such as (S)-(-)-α-phenylethylamine.

Part B: Fischer Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

Materials:

-

trans-1,2-Cyclohexanedicarboxylic acid (either racemic or a pure enantiomer)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve trans-1,2-cyclohexanedicarboxylic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, slowly neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting crude ester by vacuum distillation to obtain pure trans-diethyl cyclohexane-1,2-dicarboxylate.

Separation and Analysis of Stereoisomers

Separation of cis and trans Isomers: The diastereomeric cis and trans isomers can be separated by fractional distillation or preparative gas chromatography due to their different boiling points.

Resolution of trans-Enantiomers: The enantiomers of the trans-isomer can be resolved using chiral high-performance liquid chromatography (HPLC).

Exemplary Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Analytical Characterization: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the identification and characterization of the isomers.

Exemplary GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons and carbons. Due to the rapid conformational inversion in the cis-isomer, the NMR signals represent an average of the axial and equatorial environments. In the more rigid diequatorial trans-isomer, distinct signals for the axial and equatorial protons are often observed.

Logical Relationships of Stereoisomers

The relationships between the different stereoisomers of this compound can be visualized as follows:

Stereoisomeric relationships.

Conclusion

The stereoisomerism of this compound is a rich and instructive example of stereochemistry in cyclic systems. A thorough understanding of the synthesis, separation, and conformational analysis of its cis- and trans-isomers is essential for its effective use in research and development. The protocols and data presented in this guide provide a solid foundation for professionals working with this versatile compound.

Safety and hazards of Diethyl cyclohexane-1,2-dicarboxylate

An In-Depth Technical Guide on the Safety and Hazards of Diethyl Cyclohexane-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the available safety and hazard data for this compound (DEHCH), a non-phthalate plasticizer. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, outlines experimental methodologies for relevant studies, and presents logical workflows for safety evaluation.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 10138-59-7

-

Molecular Formula: C₁₂H₂₀O₄

-

Molecular Weight: 228.28 g/mol

-

Synonyms: Diethyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid diethyl ester

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

It is important to note that while this classification indicates irritation potential, some industry or laboratory animal data has suggested a low irritation profile. This discrepancy may be due to variations in test conditions, impurities, or the specific isomers tested.

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for this compound and structurally related compounds.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Dermal | >2000 mg/kg bw¹ | [3] |

| LD₅₀ | - | Oral | No data available | - |

| LC₅₀ | - | Inhalation | No data available | - |

| ¹Data for the structurally related compound Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate. The study reported no signs of systemic toxicity or dermal irritation at this dose. |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | - | Classified as irritating (H315) | [1][2] |

| Eye Irritation | - | Classified as causing serious irritation (H319) | [1][2] |

| Skin Sensitization | - | No data available | - |

Table 3: Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Key Findings | Reference |

| 90-day | Rat | Oral | Not specified | No toxicologically relevant effects noted. | [4] |

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | OECD 422 Screening | Rat | Oral | Not specified | Not specified | Minimal effects on liver, spleen, and thyroid. Not considered a reproductive or developmental toxicant. |[4] |

Table 5: Genotoxicity

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| In vitro Gene Mutation (e.g., Ames Test) | - | With and without | Non-mutagenic | [4] |

| In vitro Chromosomal Aberration | - | With and without | Non-clastogenic | [4] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation of the results. Below are generalized methodologies for the types of studies cited.

OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test provides information on the potential health hazards that might arise from repeated exposure to a substance, as well as its effects on reproductive performance and the development of offspring.[5][6][7]

-

Test Animals: Typically, Sprague-Dawley rats are used. Groups consist of at least 10 males and 10 females.[6]

-

Dosing: The test substance is administered orally (e.g., by gavage) daily at three or more dose levels, plus a control group. Males are dosed for a minimum of four weeks, and females are dosed for approximately 63 days, covering pre-mating, mating, pregnancy, and lactation.[5]

-

Mating: A 1:1 mating procedure is usually employed.[8]

-

Observations (Parental Animals):

-

Clinical signs of toxicity are observed daily.

-

Body weight and food/water consumption are recorded weekly.

-

Oestrous cycles are monitored in females before and during the study.[8]

-

At termination, a gross necropsy is performed, and organs are weighed. Histopathological examination is conducted on reproductive organs and any tissues showing gross abnormalities.[5]

-

-

Observations (Offspring):

-

The number of live and dead pups is recorded at birth.

-

Pups are examined for any gross abnormalities.

-

Pup body weight is recorded at regular intervals.

-

Anogenital distance may be measured to assess for endocrine disruption potential.[7]

-

-

Endpoint Evaluation: The study evaluates fertility indices, gestation length, and offspring viability and growth. The findings are used to determine a No-Observed-Adverse-Effect Level (NOAEL) for both parental systemic toxicity and reproductive/developmental toxicity.[6]

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Test System: At least five different bacterial strains are typically used to detect various types of mutations.[9]

-

Procedure: The bacterial strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[9][10]

-

Methods: The two common methods are the plate incorporation method and the pre-incubation method.[9]

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that may cause structural chromosomal aberrations in cultured mammalian cells.[11]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[12]

-

Procedure: The cells are exposed to the test substance at various concentrations for a defined period, both with and without an S9 metabolic activation system.[12]

-

Harvest and Analysis: After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and slides are prepared. Chromosomes are then analyzed microscopically for structural abnormalities such as breaks, gaps, and exchanges.[12]

-

Endpoint: A substance is considered positive if it induces a statistically significant and dose-dependent increase in the frequency of cells with chromosomal aberrations.

Visualizations

Logical Workflow for Chemical Safety Assessment

Caption: A generalized workflow for the toxicological safety assessment of a chemical substance.

References

- 1. Buy this compound | 10138-59-7 [smolecule.com]

- 2. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genedirex.com [genedirex.com]

Methodological & Application

Application Notes: Synthesis of Diethyl Cyclohexane-1,2-dicarboxylate from Phthalic Anhydride

Introduction

Diethyl cyclohexane-1,2-dicarboxylate is a non-phthalate plasticizer used as a safer alternative to traditional phthalate plasticizers like bis(2-ethylhexyl) phthalate (DEHP), which have raised health concerns.[1] The synthesis described herein is a two-step process starting from the readily available industrial chemical, phthalic anhydride. This process is crucial for producing a key component in the manufacturing of flexible PVC products, resins, and coatings where biocompatibility and low toxicity are required.

Reaction Principle

The synthesis involves two primary chemical transformations:

-

Catalytic Hydrogenation: The aromatic ring of phthalic anhydride is saturated via catalytic hydrogenation to yield cis-cyclohexane-1,2-dicarboxylic anhydride (also known as hexahydrophthalic anhydride, HHPA). This step requires a catalyst, typically a noble metal such as palladium, platinum, or rhodium on a support like carbon.[2][3] The reaction is an exothermic process carried out under hydrogen pressure.[4]

-

Fischer Esterification: The resulting cis-cyclohexane-1,2-dicarboxylic anhydride undergoes ring-opening and subsequent esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form diethyl cis-cyclohexane-1,2-dicarboxylate.[5][6] This is a reversible reaction, and to drive the equilibrium towards the product, excess ethanol is often used, and water is removed as it is formed.[6][7]

The overall reaction scheme is as follows:

-

Step 1: Phthalic Anhydride → cis-Cyclohexane-1,2-dicarboxylic Anhydride

-

Step 2: cis-Cyclohexane-1,2-dicarboxylic Anhydride → Diethyl cis-cyclohexane-1,2-dicarboxylate

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Catalytic Hydrogenation of Phthalic Anhydride to Cyclohexane-1,2-dicarboxylic Anhydride

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa/bar) | Solvent | Yield/Selectivity | Reference |

| 5% Pd | Carbon | 195-230 | 41-48 bar | Aqueous Solution | High Selectivity | [2][8] |

| Pd-NiO | SiO₂ | 80-120 | 3.0-5.0 MPa | Tetrahydrofuran | High Selectivity | [4] |

| 10% Pd | Activated Carbon | Room Temp. | 100 bar | Tetrahydrofuran | Not specified | [3] |

| 5% Ru | Carbon | 180 | Not specified | 1,4-Dioxane | Over-hydrogenation products observed | [9] |

| 5% Rh | Carbon | 90-140 | Not specified | Aqueous Solution | High Yield |

Note: Phthalic acid is often formed in situ by the hydrolysis of phthalic anhydride in aqueous media before hydrogenation.[9][10]

Table 2: Esterification of Cyclohexane-1,2-dicarboxylic Anhydride with Ethanol

| Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield | Reference |

| cis-Hexahydrophthalic Anhydride | Absolute Ethanol | Sulfuric Acid | Reflux (approx. 78°C) | 12-16 | Not specified | [5] |

| Hydrogenated Anhydride Mixture | 2-Ethylhexanol | Titanium tetrabutoxide | "Cooked on a water sedimentant" | Until no more H₂O formed | Not specified | [3] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Phthalic Anhydride

This protocol is a representative procedure based on established methods for the hydrogenation of aromatic anhydrides.[3][4]

-

Catalyst Preparation & Reactor Setup:

-

Charge a high-pressure autoclave reactor with phthalic anhydride and a suitable solvent (e.g., tetrahydrofuran).

-

Add the catalyst (e.g., 5% Palladium on Carbon) to the mixture. The catalyst loading is typically 1-5% by weight relative to the phthalic anhydride.[2]

-

-

Reaction Execution:

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).[4]

-

Begin agitation and heat the reactor to the target temperature (e.g., 100-150°C).

-

Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid is cis-cyclohexane-1,2-dicarboxylic anhydride, which can be used in the next step without further purification or can be recrystallized if necessary.

-

Protocol 2: Fischer Esterification to this compound

This protocol is adapted from the procedure for preparing diethyl cis-hexahydrophthalate.[5]

-

Reaction Setup:

-

In a round-bottomed flask equipped with a reflux condenser, place the cis-cyclohexane-1,2-dicarboxylic anhydride obtained from Protocol 1.

-

Add a large excess of commercial absolute ethanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain it for 12-16 hours.[5] To improve the yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an inert solvent like diethyl ether.

-

Wash the organic solution sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent and excess ethanol.

-

Purify the resulting crude ester by vacuum distillation to obtain pure this compound.[5]

-

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. This compound|For Research [benchchem.com]

- 2. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]

- 3. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

- 4. CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. JP2003512917A - Hydrogenation of phthalic acid - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]

Application Note and Protocol: Catalytic Hydrogenation of Diethyl Phthalate to Diethyl Cyclohexane-1,2-dicarboxylate

Introduction

The catalytic hydrogenation of diethyl phthalate to diethyl cyclohexane-1,2-dicarboxylate is a significant transformation in industrial chemistry, primarily driven by the need for safer, non-phthalate plasticizers. This compound is utilized as a substitute for phthalate-based plasticizers in a variety of applications, including toys, medical devices, and food packaging, owing to its reduced toxicity profile. This application note provides a detailed protocol for this hydrogenation reaction, focusing on the use of common heterogeneous catalysts such as Rhodium, Palladium, and Ruthenium supported on carbon. The protocols and data presented are intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Scheme

The overall reaction involves the saturation of the aromatic ring of diethyl phthalate in the presence of a metal catalyst and hydrogen gas.

Figure 1: Reaction scheme for the hydrogenation of diethyl phthalate.

Quantitative Data Summary

The following tables summarize the quantitative data for the catalytic hydrogenation of diethyl phthalate under various conditions, compiled from available literature.

Table 1: Hydrogenation of Diethyl Phthalate using Rh(0)NPs@TiO₂ Catalyst

| Entry | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |

| 1 | 40 | 20 | 0.18 | 100 | 1670 |

| 2 | 30 | 20 | 0.25 | 100 | 1200 |

| 3 | 1 | 20 | 3.5 | 100 | 90 |

Data adapted from a study on Rh(0)NPs@TiO₂ catalyst[1]. The substrate to metal ratio was 100.

Table 2: General Comparison of Catalysts for Aromatic Ring Hydrogenation

| Catalyst | Typical Loading (wt%) | Typical Pressure (atm) | Typical Temperature (°C) | Selectivity | Notes |

| Rh/C | 1-5 | 1-50 | 20-100 | High | Generally very active for aromatic hydrogenation. |

| Pd/C | 5-10 | 1-50 | 20-100 | Good | Widely used, but may require higher pressures/temperatures for complete aromatic saturation compared to Rhodium.[2] |

| Ru/C | 1-5 | 50-100 | 80-150 | Good | Effective for aromatic hydrogenation, sometimes requiring more forcing conditions. |

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of diethyl phthalate using different catalyst systems. Safety Precaution: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The catalysts, particularly Palladium on carbon, can be pyrophoric, and proper handling procedures must be followed.[3]

Protocol 1: Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is based on the high reactivity of rhodium catalysts for aromatic ring hydrogenation.

Materials:

-

Diethyl phthalate

-

5% Rhodium on activated carbon (Rh/C)

-